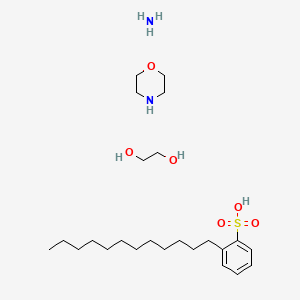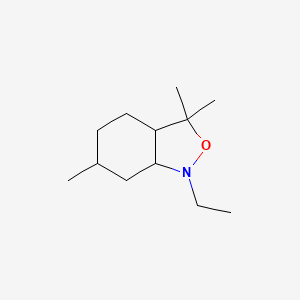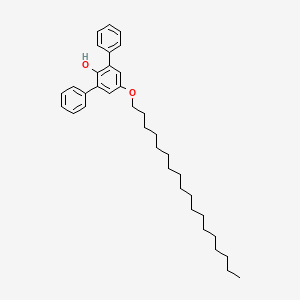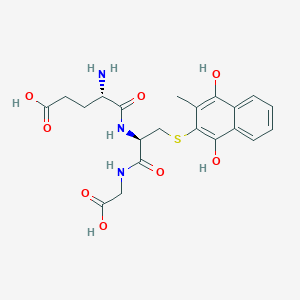
M-Gssg-NQ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “M-Gssg-NQ” is a derivative of glutathione disulfide, a well-known antioxidant. Glutathione disulfide is the oxidized form of glutathione, which is a tripeptide composed of glutamate, cysteine, and glycine. This compound plays a crucial role in maintaining cellular redox homeostasis and protecting cells from oxidative stress.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “M-Gssg-NQ” involves the conjugation of glutathione disulfide with a specific quinone derivative. The reaction typically occurs under mild oxidative conditions, where glutathione disulfide reacts with the quinone derivative in the presence of a suitable catalyst. The reaction conditions include a controlled pH environment and a temperature range of 25-30°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high efficiency and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
“M-Gssg-NQ” undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation states.
Reduction: It can be reduced back to its original glutathione disulfide form.
Substitution: The quinone moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are used.
Substitution: Nucleophiles like amines and thiols can react with the quinone moiety under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
“M-Gssg-NQ” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study redox reactions and mechanisms.
Biology: Investigated for its role in cellular redox homeostasis and signaling pathways.
Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of antioxidant formulations and as a marker for oxidative stress in various industrial processes.
Mecanismo De Acción
The mechanism of action of “M-Gssg-NQ” involves its ability to modulate redox homeostasis within cells. The compound interacts with various molecular targets, including enzymes and signaling proteins, to regulate oxidative stress and maintain cellular function. The quinone moiety plays a crucial role in its redox activity, allowing it to participate in electron transfer reactions and modulate the redox state of the cell.
Comparación Con Compuestos Similares
Similar Compounds
Glutathione: The reduced form of glutathione disulfide, which is a key antioxidant in cells.
Glutathione Disulfide: The oxidized form of glutathione, involved in redox homeostasis.
Quinone Derivatives: Compounds with similar redox properties and applications.
Uniqueness
“M-Gssg-NQ” is unique due to its conjugation of glutathione disulfide with a quinone derivative, which enhances its redox activity and potential applications. This unique structure allows it to participate in a broader range of redox reactions and provides additional therapeutic and industrial applications compared to its individual components.
Propiedades
Número CAS |
88467-65-6 |
|---|---|
Fórmula molecular |
C21H25N3O8S |
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,4-dihydroxy-3-methylnaphthalen-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H25N3O8S/c1-10-17(29)11-4-2-3-5-12(11)18(30)19(10)33-9-14(21(32)23-8-16(27)28)24-20(31)13(22)6-7-15(25)26/h2-5,13-14,29-30H,6-9,22H2,1H3,(H,23,32)(H,24,31)(H,25,26)(H,27,28)/t13-,14-/m0/s1 |
Clave InChI |
CWPZEKLLKJXUHQ-KBPBESRZSA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2C(=C1SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O)O |
SMILES canónico |
CC1=C(C2=CC=CC=C2C(=C1SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
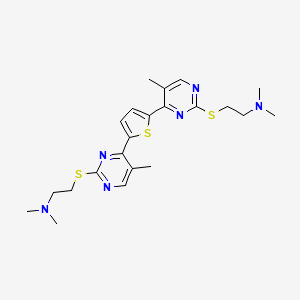
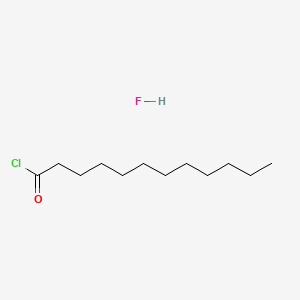


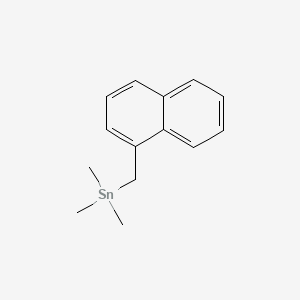
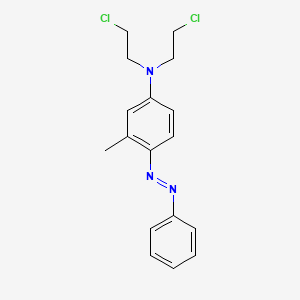
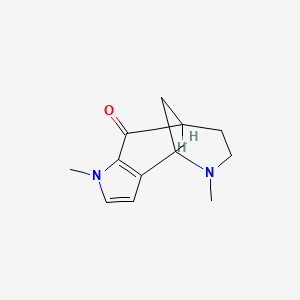

![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)
